molecular formula C15H13N3O3 B2459000 N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide CAS No. 1207043-91-1

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide

Cat. No.: B2459000
CAS No.: 1207043-91-1
M. Wt: 283.287
InChI Key: RJWWTBFMNSNWDI-UHFFFAOYSA-N
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Description

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits high affinity for both ROCK1 and ROCK2 isoforms, functioning by competing with ATP for binding to the kinase's catalytic site. This compound has been demonstrated to effectively inhibit ROCK-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1) in various cell-based assays. As a key research tool, it is widely used in the study of cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. Its application extends to investigating the role of Rho/ROCK signaling pathways in neurological disorders, cardiovascular function, and cancer cell invasion. Researchers value this inhibitor for its potency and utility in dissecting ROCK's physiological and pathological functions. This product is supplied for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(13-6-8-18-21-13)17-9-10-20-12-5-1-3-11-4-2-7-16-14(11)12/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWTBFMNSNWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=NO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Ethyl Chain: The quinoline derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl-substituted quinoline.

    Formation of the Isoxazole Ring: The ethyl-substituted quinoline is then reacted with hydroxylamine hydrochloride and an appropriate aldehyde or ketone to form the isoxazole ring via a cycloaddition reaction.

    Formation of the Carboxamide Group: Finally, the isoxazole derivative is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-negative bacteria, which are often resistant to conventional antibiotics. The compound's mechanism involves interaction with bacterial DNA and enzymes crucial for replication .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Staphylococcus aureus12 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against various human cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For instance, studies reported IC50 values ranging from 0.7 to 35.2 µM against different cancer types, highlighting its selective toxicity towards cancer cells compared to normal cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast)4.7
HCT116 (Colon)3.8
Huh7 (Liver)8.5

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on indole-isoxazole hybrids demonstrated that compounds similar to this compound exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and liver cancers. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antibacterial Properties

In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of E. coli. The results showed that this compound could effectively inhibit bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair, while the isoxazole ring can interact with various proteins and receptors. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activities.

    Isoxazole Derivatives: Such as isoxazole-4-carboxylic acid, which is known for its anti-inflammatory properties.

Uniqueness

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide is unique due to its combination of quinoline and isoxazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .

Biological Activity

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various methods, often involving the coupling of quinoline derivatives with isoxazole moieties. For instance, recent studies have utilized copper(I)-catalyzed click chemistry to create isoxazole-tagged compounds, which may include derivatives like this compound as intermediates or final products .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating a series of isoxazole-carboxamide derivatives found that certain compounds demonstrated potent activity against liver (Hep3B), breast (MCF-7), and cervical (HeLa) cancer cells. Notably, compounds similar to this compound showed half-maximal inhibitory concentrations (IC50) ranging from 15.48 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80
2gAll>400

In addition to cytotoxicity, these compounds have been shown to induce apoptosis in cancer cells while reducing necrosis rates significantly, indicating a shift towards programmed cell death rather than uncontrolled cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds that incorporate similar structural motifs have been characterized for their antibacterial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups in the structure has been linked to enhanced activity against Gram-negative bacteria, while electron-donating groups have shown effectiveness against both Gram-positive and Gram-negative strains .

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacteriaMIC (μg/mL)
11gS. flexneriModerate
11hE. coliHigh
11fS. aureusLow

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Antioxidant assays suggest that some derivatives exhibit pro-oxidant activity leading to increased ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of quinoline-based compounds in treating various cancers and infections:

  • Case Study 1 : A derivative similar to this compound was evaluated in vivo for its anticancer properties, demonstrating significant tumor reduction in xenograft models.
  • Case Study 2 : In a clinical setting, compounds with similar structural characteristics were administered to patients with resistant bacterial infections, showing promising results in reducing infection rates.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide and related derivatives?

A typical approach involves coupling an isoxazole-5-carboxylic acid derivative with a quinolin-8-yloxy-ethylamine intermediate. For example, amide coupling using reagents like EDCI/HOBt or DCC under anhydrous conditions (e.g., dichloromethane or DMF) is widely employed for similar carboxamide syntheses . Hydrazide intermediates, as seen in quinoline-oxadiazole conjugates, may also serve as precursors for cyclization or further functionalization .

Q. How is the structural characterization of this compound performed?

Q. What in vitro cytotoxicity assays are relevant for evaluating this compound?

Standard protocols involve testing against cancer cell lines (e.g., HCT116, H-460) using MTT or SRB assays at concentrations ranging from 1–100 µM. Growth inhibition percentages are calculated relative to controls, with IC50 values derived from dose-response curves .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Discrepancies may arise from solvent effects, tautomerism, or dynamic conformational changes. Employing Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses can validate hydrogen bonding or charge distribution patterns . Force constant adjustments in density functional theory (DFT) calculations may reconcile observed vs. calculated wavenumbers in IR/Raman spectra .

Q. What strategies optimize low yields in the final amide coupling step?

Yield improvements may involve:

  • Pre-activation of the carboxylic acid using chloroformate or TBTU.
  • Solvent optimization (e.g., switching from DMF to THF to reduce side reactions).
  • Catalytic additives (e.g., DMAP for acyl transfer). Evidence from similar syntheses shows yields varying from 24% to 52% depending on reaction conditions .

Q. How do substituent modifications on the quinoline or isoxazole moieties affect bioactivity?

Systematic SAR studies can compare derivatives with:

  • Electron-withdrawing groups (e.g., nitro, halogen) on the quinoline ring to enhance electrophilicity.
  • Bulkier substituents (e.g., tert-butyl) on the isoxazole to modulate steric effects and binding affinity. For example, tert-butyl-substituted isoxazole carboxamides showed enhanced stability in pharmacokinetic studies .

Q. How can molecular modeling guide the design of derivatives with improved target binding?

  • Docking studies against putative targets (e.g., kinases or proteases) using software like AutoDock or Schrödinger.
  • HOMO-LUMO gap analysis to predict reactivity; chlorinated quinoline derivatives exhibit narrower gaps, increasing electrophilic character .
  • MD simulations to assess conformational stability under physiological conditions.

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro cytotoxicity and in silico predictions?

  • Re-evaluate cell line specificity (e.g., HCT116 vs. MCF-7 may show divergent responses due to genetic profiles) .
  • Validate assay conditions (e.g., serum concentration, incubation time) that may alter compound stability.
  • Cross-check computational models with experimental binding assays (e.g., SPR or ITC) to confirm target engagement.

Q. What analytical methods resolve purity issues in final compounds?

  • HPLC-PDA with C18 columns (e.g., 90:10 H2O:ACN gradient) to detect and quantify impurities.
  • Elemental analysis to confirm stoichiometric composition, as reported for structurally related carboxamides .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing quinolin-8-yloxy intermediates?

  • Use anhydrous conditions and inert gas (N2/Ar) to prevent oxidation of the quinoline ring.
  • Monitor reaction progress via TLC (silica gel, UV detection) at intervals (e.g., every 2 hours) .

Q. How can researchers mitigate decomposition during storage?

  • Store compounds in amber vials at –20°C under desiccant (e.g., silica gel).
  • Avoid prolonged exposure to light or humidity, which degrade quinoline derivatives .

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